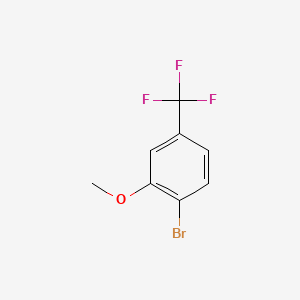

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLLPTWRKUGXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407308 | |

| Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-07-3 | |

| Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (CAS Number: 402-07-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and potential applications of the chemical compound 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene, CAS number 402-07-3. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, potential synthetic pathways, and safety information.

Core Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C₈H₆BrF₃O and a molecular weight of 255.03 g/mol . Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 402-07-3 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.04 g/mol | [1] |

| Melting Point | 36.5 °C | |

| Boiling Point | 225 °C | |

| Density | 1.563 g/cm³ | |

| Appearance | Colourless liquid | |

| Purity | 98% | [1] |

Spectroscopic Data

While specific spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound were not explicitly found in the literature reviewed, the presence of deuterium in isotopically labeled analogs leads to predictable changes in NMR and Mass Spectrometry data. For instance, in the ¹H NMR spectrum of a deuterated analog, the aromatic proton signals would be absent, simplifying the spectrum significantly. A deuterium NMR spectrum could be acquired for such an analog, which would show a signal corresponding to the deuterium atoms on the aromatic ring.

Reactivity and Synthetic Potential

As a substituted bromobenzene derivative, this compound is a versatile building block in organic synthesis. The presence of the bromine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular scaffolds in medicinal chemistry and materials science.

Potential Synthetic Transformations:

-

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: This compound can be reacted with primary or secondary amines in the presence of a palladium catalyst and a base to form aryl amines. This is a powerful tool for the synthesis of aniline derivatives, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst would yield an alkynylated benzene derivative.

-

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene.

-

Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic reagent can then be used to react with various electrophiles to form new carbon-carbon bonds.

Below are diagrams illustrating the logical workflows for two of the most common and powerful cross-coupling reactions involving this type of aryl halide.

Experimental Protocols

Biological and Toxicological Profile

There is currently no specific information available in the searched literature regarding the biological activity, metabolic pathways, or toxicological profile of this compound. The toxicological properties have not been fully investigated. However, it is important to note that many aromatic compounds are metabolized by cytochrome P450 (CYP) enzymes. The presence of the trifluoromethyl group can influence the metabolic stability of the molecule.

For related compounds, such as 1-bromo-4-(trifluoromethoxy)benzene, the following hazard statements have been reported: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is handled as a combustible liquid.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a common motif in many drug candidates, as it can enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the electronic and steric properties of the molecule, potentially leading to improved pharmacological profiles.

Researchers can utilize this compound as a starting material to generate libraries of novel molecules for high-throughput screening and lead optimization in drug discovery programs. Its utility in constructing complex molecular architectures makes it a valuable tool for medicinal chemists and process development scientists.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and predictable reactivity in cross-coupling reactions make it a reliable building block for the construction of complex molecules. While specific biological and toxicological data are currently lacking, its structural features suggest that it could be a key component in the development of new therapeutic agents and other functional materials. Researchers are encouraged to explore the synthetic utility of this compound in their respective fields of study.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene, a key intermediate in various synthetic applications, particularly in the fields of pharmaceutical and materials science. This document details its chemical structure, physical characteristics, and available spectral data, alongside outlining a general synthetic approach and analytical methods.

Core Physicochemical Properties

This compound, with the CAS number 402-07-3, is a substituted benzene derivative. Its molecular structure incorporates a bromine atom, a methoxy group, and a trifluoromethyl group, which collectively influence its reactivity and physical properties.

Table 1: Physicochemical Data for this compound [1]

| Property | Value |

| CAS Number | 402-07-3 |

| Molecular Formula | C₈H₆BrF₃O[1][2][3] |

| Molecular Weight | 255.03 g/mol [1] |

| Melting Point | 36.5 °C[1] |

| Boiling Point | 225 °C[1][4] |

| Density | 1.563 g/cm³[1][4] |

| Appearance | Colorless liquid[4] |

| Purity | 98%[3] |

Storage and Handling:

This compound should be stored at room temperature in a dry, well-sealed container[1][4].

Synthesis and Purification

Caption: A generalized workflow for the synthesis of this compound.

A general procedure for a similar transformation involves the reaction of a substituted benzoic acid with a brominating agent like tetrabutylammonium tribromide at an elevated temperature[5]. The crude product is then typically purified using column chromatography to yield the final product.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial for its application in research and development. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra would show characteristic signals corresponding to the aromatic protons, the methoxy group, and the trifluoromethyl group.

Chromatographic Analysis:

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be utilized to determine the purity of the compound. A typical analytical workflow is depicted below.

Caption: A standard workflow for the analytical characterization of this compound.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further experimental validation of its properties and reactivity is recommended.

References

- 1. 402-07-3 CAS MSDS (4-BROMO-3-METHOXYBENZOTRIFLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 402-07-3 | this compound [chemindex.com]

- 3. This compound 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]

- 4. 4-BROMO-3-METHOXYBENZOTRIFLUORIDE | 402-07-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene, a key intermediate in various synthetic applications.

Core Compound Information

This compound is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethyl group, offers multiple reaction sites for further molecular elaboration.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 402-07-3 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.04 g/mol | [1] |

| Purity | 98% (typical) | [1] |

Experimental Protocols

Proposed Synthesis: Electrophilic Bromination

Objective: To synthesize this compound from 3-(trifluoromethyl)anisole.

Reaction Scheme:

Materials:

-

3-(Trifluoromethyl)anisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Methodology:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)anisole (1.0 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to initiate or complete the reaction.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Note: The regioselectivity of the bromination may yield a mixture of isomers. Optimization of the solvent, temperature, and brominating agent may be necessary to maximize the yield of the desired product.

Characterization

Spectroscopic data for this compound is not widely published. The following are predicted spectroscopic characteristics based on the structure.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ (ppm): ~7.6 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃).

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ (ppm): ~155 (C-OCH₃), ~133 (Ar-C), ~130 (q, Ar-C-CF₃), ~128 (Ar-C), ~124 (q, CF₃), ~115 (Ar-C), ~112 (C-Br), ~56 (-OCH₃).

-

-

Mass Spectrometry (EI):

-

M⁺ peaks expected at m/z 254 and 256, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

Spectroscopic Data and Analysis of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. Due to the limited availability of experimentally-derived public data for this specific molecule, this guide focuses on predicted spectroscopic values and established experimental protocols relevant to its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons on Benzene Ring | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.6 - 7.8 | d | ~2 |

| H-5 | 7.3 - 7.5 | dd | ~8, ~2 |

| H-6 | 7.0 - 7.2 | d | ~8 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | s | - |

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 115 - 120 |

| C-2 (C-OCH₃) | 155 - 160 |

| C-3 | 128 - 132 |

| C-4 (C-CF₃) | 125 - 130 (q, J ≈ 30-35 Hz) |

| C-5 | 118 - 122 |

| C-6 | 110 - 115 |

| -OCH₃ | 55 - 60 |

| -CF₃ | 120 - 125 (q, J ≈ 270-275 Hz) |

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric), 1020-1075 (symmetric) |

| C-F Stretch (-CF₃) | 1100 - 1200 (strong, broad) |

| C-Br Stretch | 500 - 600 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 254/256 | Molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 239/241 | [M - CH₃]⁺ |

| 225/227 | [M - CHO]⁺ |

| 175 | [M - Br]⁺ |

| 146 | [M - Br - CHO]⁺ |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for a liquid sample):

-

Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[1]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted NMR data to facilitate structural elucidation and characterization. The methodologies for NMR data acquisition and the interpretation of the predicted spectra are presented in a comprehensive manner suitable for professionals in chemical research and drug development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is generated based on established principles of NMR spectroscopy and computational prediction tools.

Predicted ¹H NMR Data

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.15 | d | 8.4 |

| H-5 | 7.62 | dd | 8.4, 1.8 |

| H-6 | 7.48 | d | 1.8 |

| -OCH₃ | 3.90 | s | - |

Disclaimer: The data presented is predicted and should be used as a reference. Experimental verification is recommended.

Predicted ¹³C NMR Data

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-1 | 118.5 |

| C-2 | 158.2 |

| C-3 | 112.8 |

| C-4 | 128.9 (q, J ≈ 32 Hz) |

| C-5 | 123.7 (q, J ≈ 4 Hz) |

| C-6 | 133.1 |

| -OCH₃ | 56.5 |

| -CF₃ | 123.5 (q, J ≈ 272 Hz) |

Disclaimer: The data presented is predicted and should be used as a reference. Experimental verification is recommended. 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Structural and NMR Signal Assignment

The following diagram illustrates the structure of this compound with atom numbering corresponding to the predicted NMR signals.

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans (NS): 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is adequate for qualitative analysis.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds provides good resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width (SW): A spectral width of 200-240 ppm is used to encompass the full range of carbon chemical shifts.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to spectral interpretation, follows a logical workflow.

This guide serves as a foundational resource for understanding the NMR characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the mass spectrometry behavior of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established fragmentation principles and data from analogous chemical structures to predict its mass spectrum under electron ionization (EI) conditions. This document outlines a detailed experimental protocol for acquiring the mass spectrum, presents predicted quantitative data in a tabular format, and visualizes the anticipated fragmentation pathways and experimental workflow using DOT language diagrams. This guide serves as a robust foundational resource for researchers working with this and structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. Mass spectrometry, a powerful analytical technique, provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. This guide focuses on predicting the fragmentation patterns of the title compound under electron ionization (EI), a common ionization technique.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several fragment ions resulting from the cleavage of its functional groups. A key feature will be the isotopic signature of the bromine atom (79Br and 81Br are in an approximate 1:1 ratio), which will result in pairs of peaks (M and M+2) for all bromine-containing fragments.

The molecular formula of the compound is C8H6BrF3O, with a calculated molecular weight of approximately 255.03 g/mol .

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| m/z (for 79Br) | m/z (for 81Br) | Proposed Ion Structure | Description of Fragmentation |

| 254 | 256 | [C8H6BrF3O]+• | Molecular Ion (M+•) |

| 240 | 242 | [C7H3BrF3O]+• | Loss of a methyl radical (•CH3) from the methoxy group. |

| 225 | 227 | [C7H3BrF3]+• | Loss of a formyl radical (•CHO) from the [M-CH3]+• ion. |

| 175 | 177 | [C7H6Br]+ | Loss of the trifluoromethyl radical (•CF3) and a neutral CO molecule. |

| 146 | - | [C7H3F3O]+• | Loss of a bromine radical (•Br) from the [M-CH3]+• ion. |

| 118 | - | [C7H3F3]+• | Loss of a bromine radical (•Br) and a neutral CO molecule from the molecular ion. |

| 69 | - | [CF3]+ | Cleavage of the C-CF3 bond. |

Proposed Fragmentation Pathways

Under electron ionization, this compound is expected to undergo a series of fragmentation reactions. The initial ionization will form a molecular ion, which will then fragment through various pathways, primarily driven by the stability of the resulting ions and neutral species.

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: If analyzing the compound in a complex matrix, use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and minimize matrix effects. The final extract should be dissolved in the same solvent used for the standard solutions.

4.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is recommended.

4.3. GC-MS Parameters

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this type of compound.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

4.4. Data Acquisition and Analysis

-

Inject a solvent blank to ensure the system is clean.

-

Inject the prepared standard solutions to establish a calibration curve and determine the retention time of the analyte.

-

Inject the prepared samples.

-

Process the acquired data by extracting the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the characteristic ions of this compound.

-

Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

-

Quantify the analyte by comparing the peak area of a characteristic ion in the sample to the calibration curve.

Experimental and Data Analysis Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted below.

Figure 2. General workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed theoretical framework for the mass spectrometry analysis of this compound. While experimental data is not currently available in the public domain, the predicted fragmentation patterns, along with the provided experimental protocol, offer a strong starting point for researchers. The characteristic isotopic pattern of bromine and the expected fragmentation pathways should serve as reliable indicators for the identification and characterization of this compound in future analytical studies. It is recommended that experimental data, once generated, be used to validate and refine the theoretical predictions presented in this guide.

Commercial Availability and Synthetic Utility of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. This document outlines its chemical properties, current suppliers, and provides a detailed experimental protocol for a representative synthetic application, the Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a substituted aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of a bromine atom makes it an ideal substrate for various cross-coupling reactions, allowing for the facile introduction of molecular complexity. The methoxy and trifluoromethyl groups on the benzene ring influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery programs.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound (CAS Number: 402-07-3) is provided below.

| Property | Value | Reference |

| CAS Number | 402-07-3 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.04 g/mol | [1] |

| Purity | 98% | [1] |

| IUPAC Name | This compound | [1] |

| Smiles | COC1=CC(C(F)(F)F)=CC=C1Br | [1] |

| Storage | Room Temperature | [1] |

Commercial Availability

This compound is commercially available from a limited number of specialized chemical suppliers. The primary vendor identified is Advanced ChemBlocks Inc. Researchers seeking to procure this compound should consider factors such as purity, available quantities, lead times, and pricing. A logical workflow for supplier selection is outlined in the diagram below.

| Supplier | Catalog ID | Purity | Quantity | Price (USD) | Availability | Estimated Ship Time |

| Advanced ChemBlocks Inc. | Q67434 | 98% | 100G | $280 | In Stock Global | Dec 19, 2025 |

Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.

Synthetic Applications and Experimental Protocols

The bromine substituent of this compound makes it a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[3]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl bromide (e.g., this compound) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 4:1 mixture of toluene and water)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv).[4]

-

Solvent Addition: Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) to the flask.[4]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[4]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

References

Reactivity of the C-Br Bond in 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carbon-bromine (C-Br) bond flanked by an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the C-Br bond's reactivity in this molecule, focusing on key cross-coupling reactions and offering detailed experimental protocols. The strategic placement of the substituents makes this compound an attractive substrate for a variety of synthetic transformations, enabling the construction of complex molecular architectures. As an example of its utility, this molecule has been employed as a key intermediate in the synthesis of compounds for the treatment of coronaviral related diseases.

Electronic and Steric Effects on C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is primarily governed by the interplay of electronic and steric effects of the methoxy and trifluoromethyl substituents.

-

Trifluoromethyl Group (-CF₃): Positioned para to the bromine atom, the -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly decreases the electron density of the aromatic ring and polarizes the C-Br bond, making the carbon atom more electrophilic. In the context of palladium-catalyzed cross-coupling reactions, this electronic pull facilitates the crucial oxidative addition step, a rate-determining step in many catalytic cycles.

-

Methoxy Group (-OCH₃): Located ortho to the bromine atom, the methoxy group is an electron-donating group through resonance, which would typically deactivate the C-Br bond towards nucleophilic attack. However, its proximity to the reaction center can also introduce steric hindrance, potentially influencing the approach of bulky catalysts and reagents. Furthermore, the oxygen atom of the methoxy group can act as a coordinating ligand for the metal catalyst, which can either enhance or inhibit the reaction rate depending on the specific catalytic system.

The combination of these opposing electronic effects and the steric influence of the ortho-methoxy group makes the reactivity of this molecule highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Key Synthetic Transformations

The C-Br bond in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the expected reactivity and provide generalized experimental protocols for several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The electron-deficient nature of the aromatic ring in this compound is expected to favor the oxidative addition of the C-Br bond to the palladium(0) catalyst.

Illustrative Quantitative Data:

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 85-95 |

| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 16 | 80-90 |

| 3 | 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 10 | 75-85 |

Experimental Protocol:

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL) is then added. The reaction mixture is heated to 80-100 °C and stirred for the time indicated. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Catalytic Cycle:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. The reactivity of this compound in this reaction is anticipated to be high due to the electron-withdrawing trifluoromethyl group.

Illustrative Quantitative Data:

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 20 | 75-88 |

Experimental Protocol:

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol). The tube is evacuated and backfilled with inert gas three times. The amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is heated to the specified temperature with vigorous stirring. After the reaction is complete (monitored by TLC or GC-MS), it is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Experimental Workflow:

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Illustrative Quantitative Data:

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 8 | 85-95 |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 80 | 12 | 70-80 |

Experimental Protocol:

In a Schlenk flask, this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%) are combined. The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are added, followed by the terminal alkyne (1.1 mmol). The mixture is stirred at the indicated temperature until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The electron-withdrawing nature of the trifluoromethyl group should facilitate this reaction.

Illustrative Quantitative Data:

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 16 | 70-80 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 24 | 65-75 |

| 3 | Cyclohexene | Herrmann's catalyst | NaOAc | DMA | 120 | 20 | 50-60 |

Experimental Protocol:

A sealable reaction tube is charged with this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (if required, e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL). The mixture is degassed and then heated to the specified temperature. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal. The resulting organometallic species would be a powerful nucleophile, capable of reacting with a wide range of electrophiles. The presence of the methoxy and trifluoromethyl groups may influence the stability and reactivity of the Grignard reagent.

Experimental Protocol:

All glassware must be rigorously dried, and the reaction must be conducted under a strictly anhydrous and inert atmosphere. Magnesium turnings (1.2 mmol) are placed in a flame-dried flask equipped with a reflux condenser and an addition funnel. A small crystal of iodine can be added as an indicator and activator. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. Gentle heating may be required. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of the Grignard reagent can then be used in subsequent reactions with electrophiles.

Logical Relationship for Grignard Reagent Formation and Reaction:

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. The electron-withdrawing trifluoromethyl group strongly activates the C-Br bond for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The ortho-methoxy group may introduce steric and coordinating effects that can be modulated by the choice of reaction conditions. The provided experimental protocols and illustrative data, based on the reactivity of analogous compounds, offer a solid foundation for researchers to develop specific synthetic routes for the preparation of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate the specific reactivity and optimize conditions for each class of transformation.

An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the bromo, methoxy, and trifluoromethyl substituents on the benzene ring in 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. A molecule of interest in medicinal chemistry and materials science, its reactivity and properties are governed by the complex interplay of inductive and resonance effects of its substituents. This document outlines these effects, provides quantitative data for the individual substituents, details relevant experimental protocols for characterization, and presents a visual representation of the electronic interactions.

Introduction

This compound is a polysubstituted aromatic compound whose chemical behavior is dictated by the electronic character of its three distinct substituents. The bromine atom, the methoxy group, and the trifluoromethyl group each impart unique inductive and resonance effects that collectively determine the electron density distribution within the benzene ring. Understanding these electronic effects is crucial for predicting the molecule's reactivity in electrophilic and nucleophilic aromatic substitution reactions, its acidity/basicity, and its potential interactions in biological systems. This guide serves to elucidate these complex interactions for professionals in research and drug development.

Electronic Effects of Individual Substituents

The overall electronic landscape of this compound is a composite of the individual contributions of each substituent. These contributions are primarily understood through two mechanisms: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring. It weakens with distance.

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. It is transmitted through the π-system and primarily affects the ortho and para positions.

Bromo Group (-Br)

The bromine atom exhibits a dual electronic nature:

-

-I Effect (Inductive Withdrawal): Being more electronegative than carbon, bromine withdraws electron density from the benzene ring through the C-Br sigma bond. This is a deactivating effect.[1][2]

-

+R Effect (Resonance Donation): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[1][2] This resonance effect donates electron density, primarily to the ortho and para positions. However, the overlap between the 4p orbital of bromine and the 2p orbital of carbon is not very efficient, making this a relatively weak resonance effect.[1]

Overall, the strong inductive withdrawal outweighs the weak resonance donation, making the bromo group a deactivating, ortho-, para-directing substituent .[1]

Methoxy Group (-OCH₃)

The methoxy group is a classic example of a substituent with opposing electronic effects:

-

-I Effect (Inductive Withdrawal): The oxygen atom is highly electronegative and withdraws electron density from the ring through the C-O sigma bond.[3]

-

+R Effect (Resonance Donation): The lone pairs on the oxygen atom are readily delocalized into the aromatic π-system, significantly increasing electron density, particularly at the ortho and para positions.[3][4]

The resonance donation of the methoxy group is significantly stronger than its inductive withdrawal.[3] Consequently, the methoxy group is a strongly activating, ortho-, para-directing substituent .

Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is a powerful electron-withdrawing group:

-

-I Effect (Strong Inductive Withdrawal): The three highly electronegative fluorine atoms create a strong dipole, making the carbon atom of the -CF₃ group highly electron-deficient. This leads to a very strong inductive withdrawal of electron density from the benzene ring.[5][6]

-

-R Effect (Resonance Withdrawal - Hyperconjugation): While not a classical resonance effect involving lone pairs, the -CF₃ group can participate in negative hyperconjugation, further withdrawing electron density from the ring. This effect, however, is generally considered less significant than its powerful inductive effect.

Due to its potent electron-withdrawing nature, the trifluoromethyl group is a strongly deactivating, meta-directing substituent .[5][6]

Combined Electronic Effects in this compound

The net electronic effect on the benzene ring is a vector sum of the individual effects of the substituents, considering their positions relative to each other.

-

Overall Ring Activation/Deactivation: The powerful deactivating nature of the trifluoromethyl group and the deactivating inductive effect of the bromine atom likely override the activating effect of the methoxy group. Therefore, the benzene ring in this molecule is expected to be deactivated towards electrophilic aromatic substitution compared to benzene itself.

-

Directing Effects: The directing effects are more complex. The methoxy group at position 2 strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The bromine at position 1 directs to its ortho (position 6) and para (position 4, which is already substituted) positions. The trifluoromethyl group at position 4 directs to its meta positions (positions 3 and 5).

-

Position 3: Is ortho to the activating methoxy group and meta to the deactivating trifluoromethyl group.

-

Position 5: Is para to the activating methoxy group and meta to the deactivating trifluoromethyl group.

-

Position 6: Is ortho to the deactivating bromo group.

Considering the hierarchy of directing effects (strong activators > weak activators > deactivators), the methoxy group will be the dominant director. Therefore, electrophilic substitution is most likely to occur at position 5 (para to the methoxy group) and to a lesser extent at position 3 (ortho to the methoxy group).

-

Quantitative Data

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids.[7][8][9] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]

| Substituent | Position | Hammett Constant (σ) | Effect |

| -Br | meta | σ_m_ = 0.39 | Electron-withdrawing |

| para | σ_p_ = 0.23 | Electron-withdrawing | |

| -OCH₃ | meta | σ_m_ = 0.12 | Electron-withdrawing |

| para | σ_p_ = -0.27 | Electron-donating | |

| -CF₃ | meta | σ_m_ = 0.43 | Electron-withdrawing |

| para | σ_p_ = 0.54 | Electron-withdrawing |

Note: The Hammett constants for the bromo and methoxy groups reflect their dual nature. In the para position, the resonance effect of the methoxy group leads to a negative σ value, indicating net electron donation. For bromine, the inductive effect dominates in both positions, resulting in positive σ values.

Experimental Protocols

Characterizing the electronic effects of substituents in a molecule like this compound involves a combination of kinetic and spectroscopic methods.

Determination of Hammett Constants via Kinetic Studies

This protocol outlines a general method for determining a substituent's electronic effect by measuring reaction rates.[10][11][12]

Objective: To determine the relative rate of a reaction (e.g., hydrolysis of a corresponding ethyl ester) to quantify the electronic influence of the substituted benzene moiety.

Materials:

-

Substituted ethyl benzoate derivative of the target molecule.

-

Unsubstituted ethyl benzoate (as a reference).

-

Ethanol/water solvent system.

-

Standardized solution of sodium hydroxide.

-

pH meter or spectrophotometer.

-

Constant temperature bath.

Procedure:

-

Reaction Setup: Prepare solutions of the substituted and unsubstituted ethyl benzoates in the ethanol/water mixture at a known concentration.

-

Initiation: Place the ester solutions in a constant temperature bath. To initiate the hydrolysis, add a known concentration of the sodium hydroxide solution.

-

Monitoring: Monitor the progress of the reaction over time. This can be done by:

-

Titration: Taking aliquots at regular intervals, quenching the reaction, and titrating the remaining NaOH with a standard acid.

-

Spectrophotometry: If the product or reactant has a distinct UV-Vis absorbance, the change in absorbance can be monitored.

-

-

Data Analysis:

-

Determine the rate constant (k) for both the substituted and unsubstituted ester reactions from the kinetic data.

-

Calculate the Hammett σ value using the equation: log(k/k₀) = ρσ , where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, and ρ is the reaction constant (a known value for the specific reaction type).

-

Spectroscopic Characterization

Spectroscopic techniques provide insight into the electron distribution within the molecule.

Objective: To probe the electron density at different positions on the aromatic ring.[13][14][15]

Procedure:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The chemical shifts of the aromatic protons are indicative of the local electronic environment. Electron-donating groups will shield nearby protons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).[14][16] The expected relative chemical shifts for the protons on the ring would be H-5 < H-3 < H-6, reflecting the combined electronic effects.

-

¹³C NMR Analysis: The chemical shifts of the aromatic carbons are also sensitive to electron density.[13][14][17] Carbons attached to or influenced by electron-donating groups will be shielded, while those near electron-withdrawing groups will be deshielded.

Objective: To observe the effects of substitution on the vibrational modes of the benzene ring.[18][19][20][21]

Procedure:

-

Sample Preparation: Obtain the IR spectrum of a pure sample of the compound, either as a neat liquid or in a suitable solvent.

-

Spectral Analysis: The positions of the C-H out-of-plane bending vibrations (in the 900-675 cm⁻¹ region) and the overtone bands (in the 2000-1665 cm⁻¹ region) are characteristic of the substitution pattern on the benzene ring.[20][21] These patterns can confirm the 1,2,4-substitution of the molecule.

Visualization of Electronic Effects

The interplay of inductive and resonance effects can be visualized as a logical workflow.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 11. web.viu.ca [web.viu.ca]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Aromatic ring current - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. proprep.com [proprep.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. spectra-analysis.com [spectra-analysis.com]

- 21. orgchemboulder.com [orgchemboulder.com]

The Trifluoromethyl Group: A Key Player in the Physicochemical and Reactive Profile of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. In the context of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene, this powerful functional group profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and reactivity. This technical guide provides a comprehensive analysis of the role of the trifluoromethyl group in this compound, offering insights for its application in research and development.

Physicochemical Properties: The Trifluoromethyl Influence

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that significantly modulates the physicochemical profile of the benzene ring in this compound. This influence extends to several key parameters critical for drug design and chemical synthesis.

The strong electron-withdrawing nature of the CF₃ group deactivates the aromatic ring towards electrophilic substitution. This effect is primarily due to the high electronegativity of the fluorine atoms.[1] Consequently, electrophilic aromatic substitution reactions on this compound would be less facile compared to the non-trifluoromethylated analogue and would be directed to the meta position relative to the trifluoromethyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | --INVALID-LINK-- |

| Molecular Weight | 255.04 g/mol | --INVALID-LINK-- |

| XLogP3-AA (Lipophilicity) | 3.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Table 1: Computed Physicochemical Properties of this compound.

The increased lipophilicity imparted by the CF₃ group can enhance a drug candidate's absorption and distribution.[1] Moreover, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[2] This metabolic stability can lead to a longer in vivo half-life for drug molecules containing this moiety.[1]

Synthesis and Reactivity: A Versatile Building Block

This compound is a valuable building block in organic synthesis, primarily due to the presence of the bromine atom, which serves as a handle for various cross-coupling reactions. The electronic and steric environment of the bromine atom, influenced by the adjacent methoxy group and the para-trifluoromethyl group, dictates its reactivity.

Synthesis of this compound

A common synthetic route to this compound would likely involve the bromination of 2-methoxy-4-(trifluoromethyl)benzene. Given that both the methoxy and trifluoromethyl groups are ortho, para-directing and meta-directing respectively, the regioselectivity of the bromination would need to be carefully controlled.

Cross-Coupling Reactions: Gateway to Molecular Diversity

The bromine atom in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, to form a biaryl structure. The electron-withdrawing trifluoromethyl group can influence the reaction kinetics.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylethyne derivative.

The following sections provide generalized experimental protocols for these key reactions. It is important to note that these are general procedures and would require optimization for the specific substrate, this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and water.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium and copper-catalyzed cross-coupling of an aryl bromide with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel, add the palladium catalyst (0.01-0.05 equiv.) and CuI (0.02-0.1 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and the base.

-

To this mixture, add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

-

The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is diluted with an organic solvent and washed with saturated aqueous ammonium chloride, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired arylethyne.

Role in Drug Discovery and Development

While specific biological activity data for this compound is not publicly available, the trifluoromethyl-substituted benzene motif is prevalent in a wide range of pharmaceuticals. The unique properties conferred by the CF₃ group make it a valuable component in the design of new drug candidates.

The trifluoromethyl group can:

-

Enhance Binding Affinity: Its lipophilic nature can lead to improved hydrophobic interactions with protein targets.[2]

-

Increase Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic degradation, prolonging the drug's half-life.[1][2]

-

Modulate Acidity/Basicity: The strong electron-withdrawing effect can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[1]

-

Improve Bioavailability: Increased lipophilicity can enhance absorption and distribution.[1]

Given these properties, this compound represents a promising starting point for the synthesis of novel bioactive molecules. Its derivatization through cross-coupling reactions allows for the exploration of a diverse chemical space in the search for new therapeutic agents.

Conclusion

The trifluoromethyl group in this compound is a critical determinant of its chemical and physical properties. Its strong electron-withdrawing nature, contribution to lipophilicity, and metabolic stability make this compound and its derivatives of significant interest in drug discovery and materials science. As a versatile building block, its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of complex organic molecules. While specific experimental and biological data for this particular compound remain limited in the public domain, the well-established principles of the trifluoromethyl group's influence provide a strong foundation for its exploration in various research and development endeavors.

References

Technical Guide: Safety and Handling of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound with potential applications in organic synthesis, particularly as an intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The presence of a bromine atom, a methoxy group, and a trifluoromethyl group on the benzene ring imparts unique reactivity and physicochemical properties. The trifluoromethyl group, in particular, can enhance metabolic stability and lipophilicity in drug candidates.[2] This guide provides essential safety and handling precautions for laboratory personnel working with this compound.

Hazard Identification and Classification

Based on information from chemical suppliers and data from analogous compounds, this compound is anticipated to present the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation. [3]

-

Causes serious eye irritation. [3]

-

May cause respiratory irritation. [3]

GHS Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)[4]

-

Eye Irritation (Category 2A)[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[4]

Signal Word: Warning[3]

Pictograms:

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available information for the target compound and provide reference data from structurally similar compounds.

Table 1: Physicochemical Properties

| Property | This compound | 1-Bromo-4-(trifluoromethyl)benzene (for reference) | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (for reference) |

| CAS Number | 402-07-3[3] | 402-43-7 | 1514-11-0 |

| Molecular Formula | C₈H₆BrF₃O[3] | C₇H₄BrF₃ | C₈H₆BrF₃O |

| Molecular Weight | 255.04 g/mol [3] | 225.01 g/mol | 255.03 g/mol [4] |

| Appearance | Not specified | Colorless to light yellow liquid | Not specified |

| Boiling Point | Not specified | 154-155 °C | Not specified |

| Density | Not specified | 1.607 g/mL at 25 °C | Not specified |

| Vapor Pressure | 0.134 mmHg at 25°C[5] | Not specified | Not specified |

Table 2: Toxicological Data (Data for related compounds)

| Hazard | Data for Related Compounds |

| Acute Toxicity (Oral) | LD₅₀, oral (Rat): >2500 mg/kg for 1-Bromo-4-(trifluoromethoxy)benzene[6] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Respiratory Irritation | May cause respiratory irritation.[4] |

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General laboratory workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound is a halogenated organic; dispose of it in a designated halogenated waste container.

Potential Signaling Pathways and Logical Relationships in Drug Discovery

While no specific signaling pathways involving this compound have been documented, substituted benzotrifluorides are of interest in drug discovery. The trifluoromethyl group can modulate a compound's interaction with biological targets. For instance, related compounds have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[7] The following diagram illustrates a hypothetical role of such a compound in a signaling pathway relevant to cancer research.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

This guide is intended to provide a starting point for the safe handling of this compound. Researchers should always consult multiple sources of safety information and perform a thorough risk assessment before beginning any new experimental work.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]

- 4. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 402-07-3 | this compound [chemindex.com]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction